molecular formula C17H20N2O3S B2671113 1-benzyl-5-(piperidin-1-ylsulfonyl)pyridin-2(1H)-one CAS No. 1251608-63-5

1-benzyl-5-(piperidin-1-ylsulfonyl)pyridin-2(1H)-one

Cat. No. B2671113
CAS RN: 1251608-63-5
M. Wt: 332.42
InChI Key: USYDOCBNYQEZBD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-benzyl-5-(piperidin-1-ylsulfonyl)pyridin-2(1H)-one is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is also known as BPIP and is a potent inhibitor of the protein-protein interaction between bromodomain and extra-terminal domain (BET) proteins and acetylated lysine residues on histones. BET proteins play a crucial role in the regulation of gene expression, and their inhibition has been shown to have therapeutic potential in a variety of diseases, including cancer and inflammation.

Scientific Research Applications

Synthesis and Structural Analysis

Compounds related to 1-benzyl-5-(piperidin-1-ylsulfonyl)pyridin-2(1H)-one have been synthesized and structurally analyzed to understand their geometric parameters, which indicate electron conjugation across the molecule. Such studies often explore the potential of these compounds in various applications, including their role in forming specific molecular architectures through hydrogen bonding and π–π stacking interactions (Ezawa et al., 2020).

Antimicrobial Studies

Research on derivatives of pyridine, which shares a structural motif with the specified compound, has led to the development of new compounds with significant antibacterial and antifungal activities. These findings underscore the potential utility of such compounds in developing new antimicrobial agents (Patel & Agravat, 2007).

Pharmacological Characterization

Compounds possessing similar structural features have been pharmacologically characterized to determine their affinity for various receptors, which could indicate potential therapeutic applications. For example, specific antagonists for κ-opioid receptors with high affinity and selectivity have been identified, demonstrating potential for the treatment of depression and addiction disorders (Grimwood et al., 2011).

Biological Evaluation and Enzyme Inhibition

A series of compounds including 1,3,4-oxadiazole-2-yl-4-(piperidin-1-ylsulfonyl)benzylsulfides have been synthesized and evaluated for their enzyme inhibition properties, particularly against butyrylcholinesterase. Such studies offer insights into the design of enzyme inhibitors with potential applications in treating diseases associated with enzyme dysfunction (Khalid et al., 2016).

Thermal and Optical Studies

Thermal, optical, and structural studies, along with theoretical calculations on related compounds, help in understanding their stability and reactivity under various conditions. This information is crucial for the application of these compounds in materials science and pharmaceuticals (Karthik et al., 2021).

properties

IUPAC Name

1-benzyl-5-piperidin-1-ylsulfonylpyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O3S/c20-17-10-9-16(23(21,22)19-11-5-2-6-12-19)14-18(17)13-15-7-3-1-4-8-15/h1,3-4,7-10,14H,2,5-6,11-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USYDOCBNYQEZBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)S(=O)(=O)C2=CN(C(=O)C=C2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.